molecular formula C10H7IS B8505487 2-(4-Iodo-phenyl)-thiophene

2-(4-Iodo-phenyl)-thiophene

Cat. No.: B8505487
M. Wt: 286.13 g/mol
InChI Key: NGZYKRHLXDUIFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Iodo-phenyl)-thiophene is an organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic heterocycle containing one sulfur atom The compound this compound is characterized by the presence of an iodine atom attached to the phenyl ring, which is further connected to the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Iodo-phenyl)-thiophene can be achieved through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically uses a palladium catalyst to couple a boronic acid derivative of thiophene with an aryl halide, such as 4-iodobromobenzene, under mild conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process requires careful control of reaction parameters, including temperature, solvent, and catalyst concentration, to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 2-(4-Iodo-phenyl)-thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Palladium Catalysts: Used in cross-coupling reactions.

    Nucleophiles: Employed in substitution reactions to replace the iodine atom.

Major Products Formed:

Mechanism of Action

The mechanism of action of 2-(4-Iodo-phenyl)-thiophene depends on its application:

Properties

Molecular Formula

C10H7IS

Molecular Weight

286.13 g/mol

IUPAC Name

2-(4-iodophenyl)thiophene

InChI

InChI=1S/C10H7IS/c11-9-5-3-8(4-6-9)10-2-1-7-12-10/h1-7H

InChI Key

NGZYKRHLXDUIFB-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=CC=C(C=C2)I

Origin of Product

United States

Synthesis routes and methods

Procedure details

As shown in the following Reaction 9, 100 mg (0.42 mmol) of 2-(4-bromo-phenyl)-thiophene synthesized in C of Example 1-2 was melted in 5 mL of n-phentanol, and 130 mg (0.84 mmol, 2 eq) of sodium iodide and 0.004 mL (0.042 mmol, 10 mol %) of 1,3-diaminopropane was added thereto, and then the reaction solution was refluxed for 18 hours at temperature of 130° C. Next, the reaction solution was washed with aqueous ammonia, and was dehydrated with magnesium sulfate, filtered, and then distilled under reduced pressure. The compound distilled under reduced pressure was purified with a column chromatography (mobile phase: n-hexane) to obtain 100 mg of 2-(4-iodo-phenyl)-thiophene with the yield of 83.3%. NMR data of the obtained compound is as follows. [1H NMR (400 MHz, CDCl3): δ 7.52 (m, 4H), 7.33 (d, 2H), 7.10 (t, 1H)].
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
130 mg
Type
reactant
Reaction Step Two
Quantity
0.004 mL
Type
reactant
Reaction Step Three

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